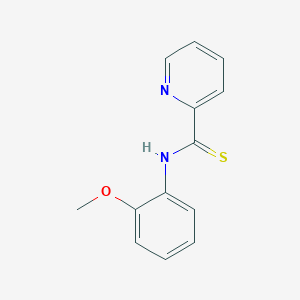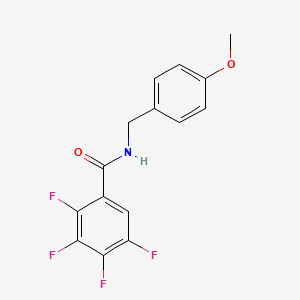![molecular formula C22H28N2O3 B5732193 3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)
3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, commonly known as IBMPBD, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. IBMPBD is a benzamide derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively. In
科学研究应用
IBMPBD has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, IBMPBD has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, IBMPBD has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, IBMPBD has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of IBMPBD is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. This receptor is an ionotropic receptor that is widely distributed in the brain and is involved in the regulation of neuronal excitability. IBMPBD is believed to enhance the activity of the GABAA receptor, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects
IBMPBD has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, antiproliferative effects on cancer cells, and neuroprotective effects. In animal models, IBMPBD has been shown to reduce anxiety-like behavior and improve depressive-like behavior. IBMPBD has also been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. Additionally, IBMPBD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
IBMPBD has several advantages for lab experiments, including its high purity and high yield synthesis method, its potential as a drug candidate for various diseases, and its ability to modulate the GABAA receptor. However, there are also limitations to using IBMPBD in lab experiments, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on IBMPBD, including further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its potential for combination therapy with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of IBMPBD for therapeutic use. Finally, more research is needed to explore the potential of IBMPBD as a tool for studying the GABAA receptor and its role in various physiological and pathological processes.
Conclusion
In conclusion, IBMPBD is a unique chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action and physiological effects have been studied extensively. IBMPBD has potential as a drug candidate for various diseases, and further research is needed to explore its full potential.
合成方法
IBMPBD can be synthesized using a unique method that involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with isobutyl chloroformate in the presence of triethylamine. The resulting product is then reacted with 4-aminophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield IBMPBD. This method has been optimized to yield high purity and high yield of IBMPBD.
属性
IUPAC Name |
3-(2-methylpropoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17(2)16-27-21-5-3-4-19(14-21)22(25)23-20-8-6-18(7-9-20)15-24-10-12-26-13-11-24/h3-9,14,17H,10-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQZPJUGCLDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)

![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)
![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)
![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
